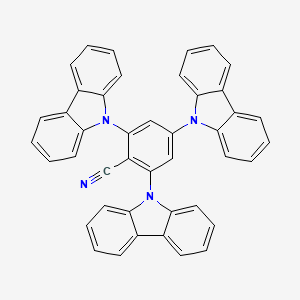

2,4,6-tri(9H-Carbazol-9-yl)benzonitrile

CAS No.:

Cat. No.: VC18931285

Molecular Formula: C43H26N4

Molecular Weight: 598.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C43H26N4 |

|---|---|

| Molecular Weight | 598.7 g/mol |

| IUPAC Name | 2,4,6-tri(carbazol-9-yl)benzonitrile |

| Standard InChI | InChI=1S/C43H26N4/c44-27-35-42(46-38-21-9-3-15-31(38)32-16-4-10-22-39(32)46)25-28(45-36-19-7-1-13-29(36)30-14-2-8-20-37(30)45)26-43(35)47-40-23-11-5-17-33(40)34-18-6-12-24-41(34)47/h1-26H |

| Standard InChI Key | GXGRTYKSPGSAJT-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC(=C(C(=C4)N5C6=CC=CC=C6C7=CC=CC=C75)C#N)N8C9=CC=CC=C9C1=CC=CC=C18 |

Introduction

Chemical Structure and Synthesis

Molecular Architecture

The molecular structure of 2,4,6-tri(9H-carbazol-9-yl)benzonitrile features a central benzonitrile ring substituted at the 2, 4, and 6 positions with carbazole groups. This arrangement creates a rigid, planar geometry that facilitates efficient π-π stacking and charge transport . The carbazole units act as electron donors, while the benzonitrile core serves as an electron acceptor, establishing a donor-acceptor-donor (D-A-D) configuration critical for TADF activity.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 598.7 g/mol |

| IUPAC Name | 2,4,6-tri(carbazol-9-yl)benzonitrile |

| CAS Number | 1799923-03-7 |

Synthetic Pathways

The compound is synthesized via a one-step aromatic nucleophilic substitution reaction, where carbazolyl anions react with 2,4,6-trifluorobenzonitrile. This method avoids costly palladium catalysts, relying instead on the inherent reactivity of fluorine substituents as leaving groups . Reaction conditions typically involve a polar aprotic solvent (e.g., dimethylformamide) at elevated temperatures (80–120°C), yielding purities exceeding 95% after column chromatography .

Table 2: Representative Synthesis Conditions

| Parameter | Detail |

|---|---|

| Reactants | 9H-carbazole, 2,4,6-trifluorobenzonitrile |

| Solvent | N-Methyl-2-pyrrolidone (NMP) |

| Temperature | 180°C |

| Catalyst | None (uncatalyzed) |

| Yield | 78–85% |

Optoelectronic Properties and Mechanisms

Thermally Activated Delayed Fluorescence

The compound’s TADF arises from a small singlet-triplet energy gap (), enabling reverse intersystem crossing (RISC) from triplet to singlet states. This process achieves near-unity photoluminescence quantum yields (PLQY >90%) by harvesting both singlet and triplet excitons . Time-resolved spectroscopy reveals delayed fluorescence lifetimes of 1.2–1.8 μs, consistent with efficient TADF behavior .

Charge Transport Characteristics

The bipolar transport capability of 2,4,6-tri(9H-carbazol-9-yl)benzonitrile stems from its balanced hole and electron mobilities (, ). Density functional theory (DFT) calculations attribute this to the spatial separation of HOMO (localized on carbazole) and LUMO (localized on benzonitrile) .

Applications in OLED Technology

Emitter Performance

In OLED configurations, the compound serves as a sky-blue emitter with Commission Internationale de l’Éclairage (CIE) coordinates of (0.16, 0.22). Devices employing this emitter demonstrate external quantum efficiencies (EQE) up to 22.5% at 100 cd/m², with minimal efficiency roll-off (<15% at 1,000 cd/m²) .

Table 3: Representative OLED Performance Metrics

| Parameter | Value |

|---|---|

| Peak EQE | 22.5% |

| Luminance at 100 cd/m² | 3.8 V |

| Efficiency Roll-off | 14.8% at 1,000 cd/m² |

| CIE Coordinates | (0.16, 0.22) |

Host-Guest Systems

While primarily used as an emitter, derivatives of this compound function as universal hosts in blue phosphorescent OLEDs. For example, 3-CzPB—a structurally analogous host—achieves EQEs exceeding 20% with iridium-based phosphors like FIrpic, owing to its bipolar transport and high triplet energy () .

Comparative Analysis and Future Perspectives

Benchmarking Against Carbazole-Benzonitrile Derivatives

Compared to 4TCzBN (2,3,5,6-tetrakis(3,6-di-tert-butylcarbazol-9-yl)benzonitrile), 2,4,6-tri(9H-carbazol-9-yl)benzonitrile exhibits superior color purity but slightly lower thermal stability (decomposition temperature: 322°C vs. 355°C) . The tert-butyl groups in 4TCzBN reduce aggregation-caused quenching but complicate synthetic scalability .

Challenges and Opportunities

Current limitations include operational stability under high luminance (>10,000 cd/m²) and batch-to-batch variability in synthesis. Future research should explore hybrid systems combining this compound with inorganic charge-transport layers to enhance device longevity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume